molecular formula C14H14BrNO2S B443881 Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate CAS No. 350997-27-2

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Cat. No.: B443881
CAS No.: 350997-27-2
M. Wt: 340.24g/mol
InChI Key: JQLSZIYDUQMCQT-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an isopropyl ester group, an amino group, and a bromophenyl substituent on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The resulting intermediate can then be further functionalized to introduce the bromophenyl and isopropyl ester groups .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is unique due to the presence of the isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLSZIYDUQMCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177648
Record name 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-27-2
Record name 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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